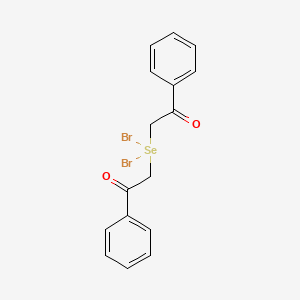![molecular formula C7H12Cl2N2OSi B14357725 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one CAS No. 91360-75-7](/img/structure/B14357725.png)
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trimethylsilyl-imino group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one typically involves the reaction of dichloroketene with corresponding imine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the azetidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one involves its interaction with specific molecular targets. The presence of chlorine atoms and the trimethylsilyl-imino group can influence its reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-1-methyl-4-(naphthalene-2-yl)azetidin-2-one: Another azetidinone derivative with a naphthalene group.
3,3-Dichloro-1-methyl-4-(phenyl)azetidin-2-one: A similar compound with a phenyl group instead of the trimethylsilyl-imino group.
Uniqueness
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is unique due to the presence of the trimethylsilyl-imino group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
91360-75-7 |
|---|---|
Molecular Formula |
C7H12Cl2N2OSi |
Molecular Weight |
239.17 g/mol |
IUPAC Name |
3,3-dichloro-1-methyl-4-trimethylsilyliminoazetidin-2-one |
InChI |
InChI=1S/C7H12Cl2N2OSi/c1-11-5(10-13(2,3)4)7(8,9)6(11)12/h1-4H3 |
InChI Key |
DFAIBTOUKLVVPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N[Si](C)(C)C)C(C1=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


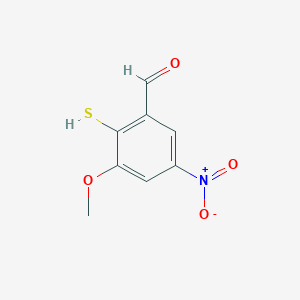
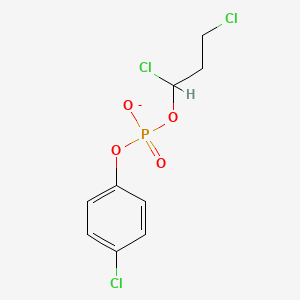

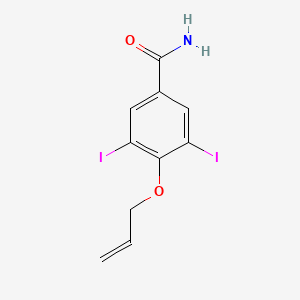
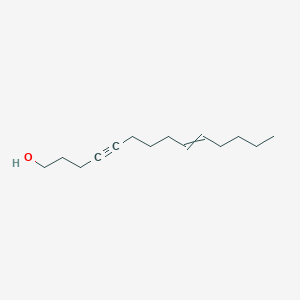
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
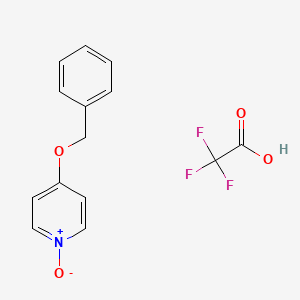
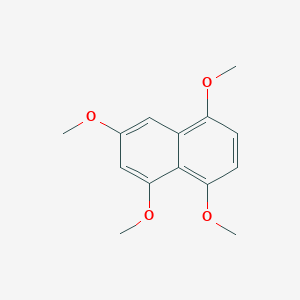
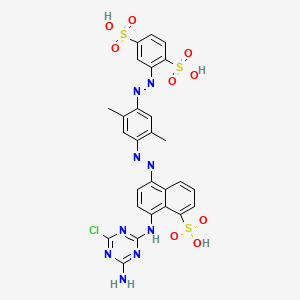
![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
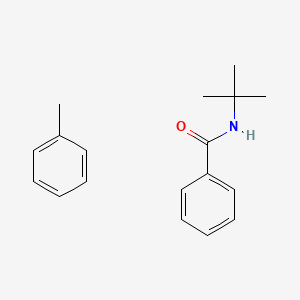
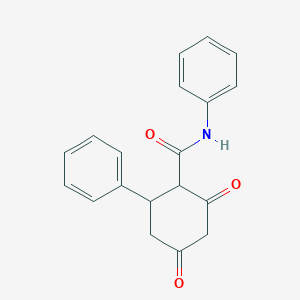
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
